molecular formula C20H20N4O3 B2965419 1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251705-77-7

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2965419
CAS RN: 1251705-77-7
M. Wt: 364.405
InChI Key: BBHGZDOHYGHSNM-UHFFFAOYSA-N
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Description

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. For instance, Egawa et al. (1984) synthesized a series of pyridonecarboxylic acids with significant in vitro and in vivo antibacterial activities, highlighting the potential of naphthyridine compounds as antibacterial agents Egawa et al., 1984. Santilli et al. (1975) also demonstrated the antibacterial efficacy of naphthyridine-3-carboxylic acid esters, suggesting a pro-drug mechanism operable in Escherichia coli infections Santilli et al., 1975.

Anticancer Applications

The cytotoxic activities of naphthyridine derivatives have been explored in several studies. Deady et al. (2003, 2005) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting potent cytotoxicity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells, underscoring their potential in anticancer therapy Deady et al., 2003; Deady et al., 2005.

Synthetic Chemistry Applications

In synthetic chemistry, naphthyridine derivatives serve as intermediates and frameworks for developing novel compounds. Guleli et al. (2019) described a three-component, one-pot synthesis approach for naphthyridine and isoxazole derivatives, offering a versatile method for constructing complex molecules Guleli et al., 2019. Similarly, Kobayashi et al. (2009) developed a simple method for synthesizing hydroxy naphthyridine-3-carboxamide derivatives, expanding the toolbox for medicinal chemistry Kobayashi et al., 2009.

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11-4-6-14(8-12(11)2)23-20(27)16-9-24(10-17(21)25)19-15(18(16)26)7-5-13(3)22-19/h4-9H,10H2,1-3H3,(H2,21,25)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHGZDOHYGHSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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